2-(Fluoromethyl)pyrrolidine-1-carboxamide
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Overview
Description
2-(Fluoromethyl)pyrrolidine-1-carboxamide is a chemical compound with the molecular formula C6H11FN2O It is characterized by the presence of a fluoromethyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine with fluoromethylating agents under controlled conditions. One common method includes the use of fluoromethyl iodide in the presence of a base to introduce the fluoromethyl group onto the pyrrolidine ring. The resulting intermediate is then reacted with a carboxamide precursor to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoromethylpyrrolidine oxides, while reduction can produce fluoromethylpyrrolidine amines .
Scientific Research Applications
2-(Fluoromethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxamide group may also participate in hydrogen bonding interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyrrolidine-1-carboxamide
- 2-(Bromomethyl)pyrrolidine-1-carboxamide
- 2-(Hydroxymethyl)pyrrolidine-1-carboxamide
Uniqueness
2-(Fluoromethyl)pyrrolidine-1-carboxamide is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11FN2O |
---|---|
Molecular Weight |
146.16 g/mol |
IUPAC Name |
2-(fluoromethyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C6H11FN2O/c7-4-5-2-1-3-9(5)6(8)10/h5H,1-4H2,(H2,8,10) |
InChI Key |
GMMUBAFBMJMPTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CF |
Origin of Product |
United States |
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